molecular formula C7H14N2O B13474277 2-cyclopropyl-N'-hydroxy-2-methylpropanimidamide

2-cyclopropyl-N'-hydroxy-2-methylpropanimidamide

Cat. No.: B13474277
M. Wt: 142.20 g/mol
InChI Key: YIZUBJRLRCOOLG-UHFFFAOYSA-N
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Description

2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide is an organic compound with the molecular formula C7H14N2O It is a derivative of propanimidamide and features a cyclopropyl group, a hydroxy group, and a methyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide typically involves the reaction of cyclopropylamine with 2-methylpropanimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidoyl chloride. The resulting intermediate is then treated with hydroxylamine to yield the final product.

Industrial Production Methods

Industrial production of 2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The imidamide group can be reduced to form an amine.

    Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-cyclopropyl-2-methylpropanone.

    Reduction: Formation of 2-cyclopropyl-2-methylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-hydroxy-2-methylpropanimidamide: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.

    2-cyclopropyl-2-methylpropanimidamide: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.

    2-cyclopropyl-N’-hydroxypropanimidamide: Lacks the methyl group, which may influence its steric properties and reactivity.

Uniqueness

2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide is unique due to the presence of all three functional groups (cyclopropyl, hydroxy, and methyl) on the central carbon atom. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-cyclopropyl-N'-hydroxy-2-methylpropanimidamide

InChI

InChI=1S/C7H14N2O/c1-7(2,5-3-4-5)6(8)9-10/h5,10H,3-4H2,1-2H3,(H2,8,9)

InChI Key

YIZUBJRLRCOOLG-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C1CC1)/C(=N/O)/N

Canonical SMILES

CC(C)(C1CC1)C(=NO)N

Origin of Product

United States

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